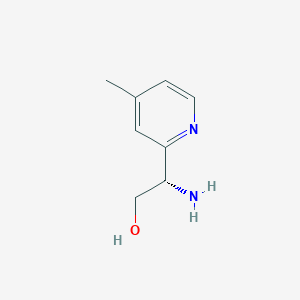![molecular formula C14H20O2 B13600089 1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound with a complex structure that includes a cyclopropyl ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor is treated with a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents like methyl iodide in the presence of a base.
Attachment of the Ethan-1-ol Moiety: This step involves the reaction of the cyclopropyl intermediate with an appropriate alcohol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), methyl iodide (CH₃I)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)ethanol
- 1-(4-Methoxy-3,5-dimethylphenyl)ethan-1-amine
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone
Uniqueness
1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence the compound’s stability, reactivity, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20O2/c1-9-7-12(8-10(2)13(9)16-4)14(5-6-14)11(3)15/h7-8,11,15H,5-6H2,1-4H3 |
InChI Key |
WWOIRMGDRVFMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2(CC2)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
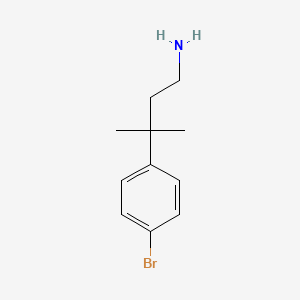

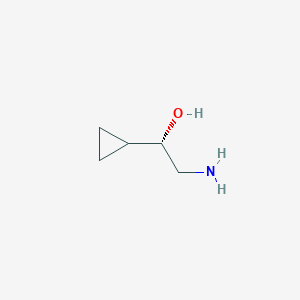
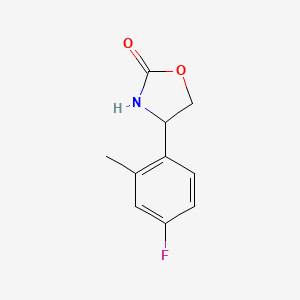





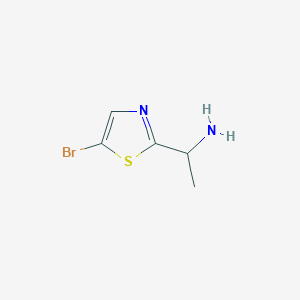
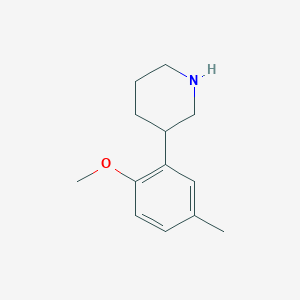
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
